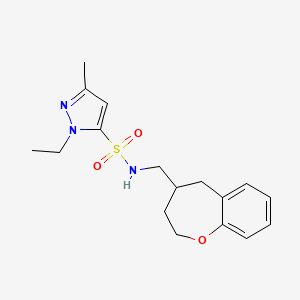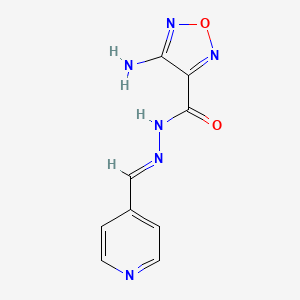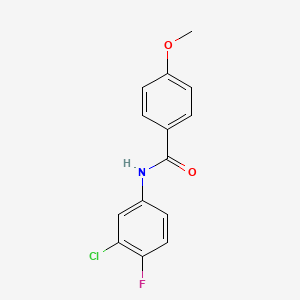![molecular formula C16H24N6O2S B5591520 4-[4-(butylsulfonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5591520.png)
4-[4-(butylsulfonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related pyrimidine and piperazine derivatives typically involves nucleophilic substitution reactions, starting from base compounds followed by reactions with various sulfonyl chlorides. These syntheses are characterized by the formation of the core pyrimidine structure, to which different substituents are added, influencing the compound's final properties and activities (Mallesha et al., 2012).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is significantly influenced by their substituents, which can affect the compound's overall shape, electronic distribution, and potential for intramolecular interactions. These aspects are crucial for understanding the compound's reactivity and interaction with biological targets. N4-substituted pyrazolopyrimidines, for example, show variations in their crystallization and hydrogen bonding patterns, which are essential for their biological activity and solubility (Trilleras et al., 2008).
Chemical Reactions and Properties
Compounds in this category often undergo reactions typical for pyrimidines and piperazines, including nucleophilic substitutions, additions, and cyclizations. Their chemical properties, such as reactivity towards different reagents, are dictated by the functional groups attached to the core structures. The presence of a butylsulfonyl group and a piperazine ring in the molecule suggests a likelihood of engaging in reactions typical for sulfonamides and secondary amines, respectively (Xu et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline form, can be inferred from similar compounds within the same chemical family. The introduction of sulfonyl and piperazine groups often affects the solubility and crystalline structure of these compounds, potentially enhancing their application in different solvents and conditions (Bushuev et al., 2010).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are crucial for the compound's interactions and stability. The specific arrangement of atoms within the compound's structure, particularly the electron-donating or withdrawing effects of the substituents, dictates these properties. For instance, the presence of a butylsulfonyl group might impact the compound's acidity and reactivity in chemical reactions aimed at further functionalization (Alsaedi et al., 2019).
Scientific Research Applications
Synthesis and Antimicrobial Applications
Research has highlighted the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives, showcasing their potential antimicrobial efficacy. One study synthesized a series of pyrazolo[1,5-a]pyrimidine ring systems, finding that derivatives containing one sulfone group displayed more effective antimicrobial activity against bacteria and fungi compared to those with two sulfone groups (Alsaedi et al., 2019). Another investigation into pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety revealed antimicrobial activities, with some compounds being active (Ammar et al., 2004).
Antiproliferative Activity Against Cancer Cell Lines
A study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives uncovered antiproliferative effects against human cancer cell lines, identifying compounds with potential as anticancer agents (Mallesha et al., 2012).
Antiviral Properties
Research into pyrazolo[3,4-d]pyrimidines has demonstrated significant specificity and efficacy against human enteroviruses, particularly coxsackieviruses, at nanomolar concentrations, highlighting a new class of potent antiviral agents (Chern et al., 2004).
Development of New Heterocyclic Compounds
Several studies have focused on the synthesis of new heterocyclic compounds incorporating the sulfonamido moiety, showing promise as antibacterial agents. These efforts include the creation of pyran, pyridine, pyridazine, pyrazole, and oxazole derivatives with potential high antibacterial activities (Azab et al., 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-butylsulfonylpiperazin-1-yl)-6-(3-methylpyrazol-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2S/c1-3-4-11-25(23,24)21-9-7-20(8-10-21)15-12-16(18-13-17-15)22-6-5-14(2)19-22/h5-6,12-13H,3-4,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQQJVDTEYIWHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5591440.png)

![(3R*,4S*)-4-(4-methoxyphenyl)-1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]pyrrolidin-3-amine](/img/structure/B5591455.png)
![4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5591475.png)
![N-[4-(diethylamino)phenyl]-3-methoxybenzamide](/img/structure/B5591477.png)

![3-ethyl-6-[(4-methyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5591489.png)
![methyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5591497.png)
![2-(4-fluorophenyl)-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5591504.png)
![9-(5-fluoro-2-pyrimidinyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5591508.png)
![N-(2-furylmethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5591509.png)
![4-bromo-2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B5591513.png)

![methyl 4-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B5591530.png)